An In-depth Technical Guide to the Physicochemical Properties of 5-(thiophen-2-yl)naphthalen-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-(thiophen-2-yl)naphthalen-2-ol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 5-(thiophen-2-yl)naphthalen-2-ol. As a molecule incorporating both naphthalene and thiophene moieties, it represents a scaffold of significant interest in medicinal chemistry and materials science. This document details a plausible synthetic route via Suzuki-Miyaura cross-coupling, outlines predicted physicochemical parameters, and describes the expected spectroscopic characteristics for its identification and analysis. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic or material applications of this and related compounds.
Introduction and Significance
The fusion of aromatic and heteroaromatic ring systems is a cornerstone of modern drug discovery and materials science. The naphthalene scaffold is present in numerous therapeutic agents, valued for its rigid structure that allows for precise orientation of functional groups.[1] Thiophene and its derivatives are also privileged structures in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The compound 5-(thiophen-2-yl)naphthalen-2-ol combines these two key pharmacophores, suggesting a high potential for novel biological activity and unique photophysical properties.
This guide provides a detailed exploration of this specific molecule, from its synthesis to its fundamental chemical and physical characteristics. The insights and protocols described are grounded in established chemical principles and data from structurally analogous compounds, offering a robust starting point for further investigation.
Synthesis of 5-(thiophen-2-yl)naphthalen-2-ol
The most direct and widely applicable method for the synthesis of 5-(thiophen-2-yl)naphthalen-2-ol is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of the title compound, this would involve the coupling of a protected 5-bromo-naphthalen-2-ol with thiophene-2-boronic acid.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a three-step process: protection of the hydroxyl group of 5-bromo-naphthalen-2-ol, the Suzuki-Miyaura coupling reaction, and subsequent deprotection to yield the final product.
Caption: Proposed synthetic workflow for 5-(thiophen-2-yl)naphthalen-2-ol.
Detailed Experimental Protocol
Step 1: Protection of 5-bromo-naphthalen-2-ol
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To a solution of 5-bromo-naphthalen-2-ol (1.0 eq) in anhydrous dichloromethane (DCM), add imidazole (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyldimethyl((5-bromonaphthalen-2-yl)oxy)silane.
Step 2: Suzuki-Miyaura Cross-Coupling
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In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected bromonaphthalene derivative (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent mixture of toluene and water (e.g., 4:1 ratio).[5]
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6][7]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield tert-butyldimethyl((5-(thiophen-2-yl)naphthalen-2-yl)oxy)silane.
Step 3: Deprotection
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Dissolve the silyl-protected intermediate in anhydrous tetrahydrofuran (THF).
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Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 5-(thiophen-2-yl)naphthalen-2-ol, by column chromatography or recrystallization.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₀OS | - |
| Molecular Weight | 226.29 g/mol | - |
| Appearance | Expected to be a solid at room temperature. | Based on similar aromatic compounds. |
| Melting Point | 130-150 °C | Prediction based on related naphthalenol and thiophene derivatives. |
| Boiling Point | > 300 °C | High boiling point is expected due to the aromatic nature and potential for hydrogen bonding. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | The hydroxyl group imparts some polarity, but the large aromatic system dominates. |
| pKa | ~9-10 | The acidity of the hydroxyl group is expected to be similar to that of 2-naphthol. |
Spectroscopic Characterization
The identity and purity of 5-(thiophen-2-yl)naphthalen-2-ol can be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene and thiophene rings, as well as a characteristic signal for the hydroxyl proton.[8][9]
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Hydroxyl Proton (-OH): A broad singlet is anticipated in the region of 5.0-7.0 ppm, which is exchangeable with D₂O.[10]
-
Naphthalene Protons: A series of doublets and multiplets between 7.0 and 8.0 ppm. The specific coupling patterns will depend on the substitution.
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Thiophene Protons: Three distinct signals, likely doublets of doublets, in the range of 7.0-7.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.[11][12]
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Naphthalene Carbons: Multiple signals in the aromatic region (110-150 ppm), with the carbon bearing the hydroxyl group shifted downfield (~155 ppm).
-
Thiophene Carbons: Signals in the aromatic region, typically between 120-130 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.[13][14][15]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.[10]
-
Aromatic C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹.
-
C=C Aromatic Ring Stretches: Medium to strong absorptions in the 1500-1600 cm⁻¹ region.
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C-O Stretch: A strong band around 1200-1260 cm⁻¹, characteristic of a phenolic C-O bond.
-
C-S Stretch: Weaker absorptions may be observed in the fingerprint region for the thiophene C-S bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[2][16]
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 226.29, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Phenols often exhibit characteristic fragmentation patterns, including the loss of CO (m/z = 198) and a formyl radical (HCO, m/z = 197).[10][17] Aromatic compounds also show stable molecular ions.[18]
Potential Applications and Future Directions
While the specific biological activities of 5-(thiophen-2-yl)naphthalen-2-ol have not been reported, its structural motifs suggest several promising areas for investigation.
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